molecular formula C60H84O28 B14588032 Neogitostin, acetate CAS No. 61186-33-2

Neogitostin, acetate

Cat. No.: B14588032
CAS No.: 61186-33-2
M. Wt: 1253.3 g/mol
InChI Key: VJCAEOQJQDFNCL-UHFFFAOYSA-N
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Description

Neogitostin, acetate is a steroid glycoside compound derived from the plant Digitalis purpurea. It is known for its complex structure, which includes multiple sugar moieties attached to a steroid core. This compound has been studied for its potential medicinal properties, particularly in the field of cardiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neogitostin, acetate typically involves the extraction of the parent compound from Digitalis purpurea, followed by acetylation. The extraction process includes solvent extraction and purification steps to isolate the glycoside. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups on the sugar moieties.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Digitalis purpurea plants. The process includes cultivation of the plants, harvesting, and extraction using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound. The acetylation step is performed in large reactors with precise control over temperature and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Neogitostin, acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the steroid core.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Neogitostin, acetate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycoside synthesis and modification.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: this compound is investigated for its cardiotonic properties and potential use in treating heart conditions.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of Neogitostin, acetate involves its interaction with cellular targets such as ion channels and enzymes. The compound binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility, making it useful in the treatment of heart failure. The molecular pathways involved include the regulation of ion fluxes and modulation of signal transduction pathways.

Comparison with Similar Compounds

Neogitostin, acetate is compared with other similar steroid glycosides such as digitoxin and digoxin. While all these compounds share a common mechanism of action, this compound is unique due to its specific sugar moieties and acetylation pattern. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.

List of Similar Compounds

  • Digitoxin
  • Digoxin
  • Ouabain
  • Lanatoside C

These compounds are also derived from Digitalis species and have similar cardiotonic effects, but differ in their chemical structures and pharmacological profiles.

Properties

CAS No.

61186-33-2

Molecular Formula

C60H84O28

Molecular Weight

1253.3 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[5-acetyloxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C60H84O28/c1-26-46(88-57-54(84-35(10)69)51(81-32(7)66)48(79-30(5)64)43(87-57)25-75-55-53(83-34(9)68)50(80-31(6)65)47(78-29(4)63)42(86-55)24-73-27(2)61)49(72-13)52(82-33(8)67)56(76-26)85-38-16-18-58(11)37(21-38)14-15-40-39(58)17-19-59(12)45(36-20-44(70)74-23-36)41(77-28(3)62)22-60(40,59)71/h20,26,37-43,45-57,71H,14-19,21-25H2,1-13H3

InChI Key

VJCAEOQJQDFNCL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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